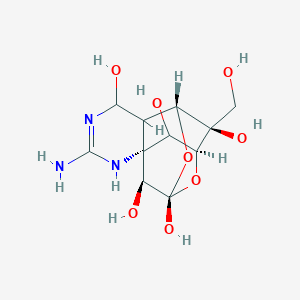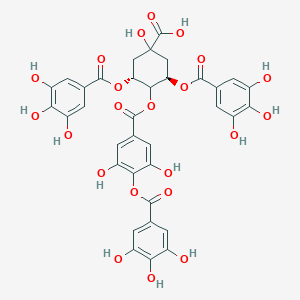
6-Epitetrodotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Epitetrodotoxin (6-ET) is a potent neurotoxin that is found in certain species of pufferfish. It is structurally similar to tetrodotoxin (TTX), another neurotoxin found in pufferfish, but differs in its stereochemistry. 6-ET has been the subject of scientific research due to its potential applications in medicine and neuroscience.
Wirkmechanismus
The mechanism of action of 6-Epitetrodotoxin involves its ability to bind to the outer vestibule of voltage-gated sodium channels. This binding prevents sodium ions from passing through the channel, which inhibits the generation of action potentials in neurons. This mechanism of action is similar to that of TTX.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Epitetrodotoxin are similar to those of TTX. Both toxins block voltage-gated sodium channels, which can lead to muscle paralysis and respiratory failure. In addition, 6-Epitetrodotoxin has been shown to have analgesic effects in animal models, which suggests that it may have potential applications in pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Epitetrodotoxin in lab experiments is its potency. 6-Epitetrodotoxin is a highly potent blocker of voltage-gated sodium channels, which makes it a useful tool for studying the function of these channels in the nervous system. However, one of the limitations of using 6-Epitetrodotoxin is its toxicity. 6-Epitetrodotoxin is a potent neurotoxin that can cause muscle paralysis and respiratory failure if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 6-Epitetrodotoxin. One area of research is the development of new synthetic methods for producing 6-Epitetrodotoxin and its analogs. Another area of research is the development of new applications for 6-Epitetrodotoxin in medicine and neuroscience. For example, 6-Epitetrodotoxin may have potential applications in pain management and the treatment of neurological disorders such as epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 6-Epitetrodotoxin and its effects on the nervous system.
Synthesemethoden
The synthesis of 6-Epitetrodotoxin is a complex process that involves several steps. One of the most common methods for synthesizing 6-Epitetrodotoxin involves the use of a chiral auxiliary, which helps to control the stereochemistry of the molecule. This method has been used to produce both enantiomers of 6-Epitetrodotoxin.
Wissenschaftliche Forschungsanwendungen
6-Epitetrodotoxin has been used in a variety of scientific research applications. One of the most promising applications of 6-Epitetrodotoxin is in the field of neuroscience. 6-Epitetrodotoxin has been shown to be a potent blocker of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This makes 6-Epitetrodotoxin a useful tool for studying the function of these channels in the nervous system.
Eigenschaften
CAS-Nummer |
112318-40-8 |
|---|---|
Produktname |
6-Epitetrodotoxin |
Molekularformel |
C11H17N3O8 |
Molekulargewicht |
319.27 g/mol |
IUPAC-Name |
(1R,5R,7R,9S,11S,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2?,3?,4-,5+,6-,7+,9-,10-,11+/m1/s1 |
InChI-Schlüssel |
CFMYXEVWODSLAX-YPXFGVONSA-N |
Isomerische SMILES |
C([C@]1([C@H]2C3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O)O |
SMILES |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Kanonische SMILES |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Synonyme |
6-epitetrodotoxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)


![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)




